molecular formula C16H20N2 B14549827 5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole CAS No. 62072-10-0

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole

Cat. No.: B14549827
CAS No.: 62072-10-0
M. Wt: 240.34 g/mol
InChI Key: URPZSNJRVHDNQM-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction between cyclohexyl methyl ketone, phenylhydrazine, and a suitable catalyst under reflux conditions can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrazole ring.

Scientific Research Applications

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-phenyl-1H-pyrazole: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    5-chloro-3-methyl-1-phenyl-1H-pyrazole:

Uniqueness

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

CAS No.

62072-10-0

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

5-cyclohexyl-4-methyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H20N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,17,18)

InChI Key

URPZSNJRVHDNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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